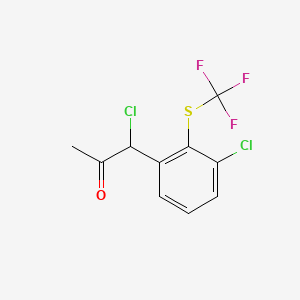

1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a trifluoromethylthio (S-CF₃) group and a chloro substituent on the phenyl ring. The trifluoromethylthio group is notable for its strong electron-withdrawing nature, which may enhance electrophilicity at the ketone moiety compared to other substituents .

Properties

Molecular Formula |

C10H7Cl2F3OS |

|---|---|

Molecular Weight |

303.13 g/mol |

IUPAC Name |

1-chloro-1-[3-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7Cl2F3OS/c1-5(16)8(12)6-3-2-4-7(11)9(6)17-10(13,14)15/h2-4,8H,1H3 |

InChI Key |

XYFPKSHGFRPLGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)Cl)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, often using continuous flow techniques and advanced purification methods to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The chlorine atoms in the compound can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

- 3-Chloro-1-(thiophen-2-yl)propan-1-one (): Synthesized via Friedel-Crafts acylation, this compound replaces the phenyl ring with a thiophene group. The electron-rich thiophene enhances electrophilic substitution reactivity compared to the target compound’s chloro- and S-CF₃-substituted phenyl ring.

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () :

The 4-methoxy group is electron-donating, contrasting with the electron-withdrawing S-CF₃ in the target compound. This difference impacts resonance stabilization of intermediates in reactions like nucleophilic addition or cyclization. The hydrazinylidene substituent enables applications in pyrazole synthesis, a pathway less evident for S-CF₃ derivatives .Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate () :

This ester derivative shares the hydrazinylidene functional group but differs in backbone structure. The ester group may alter solubility and reactivity compared to the ketone in the target compound .

Spectroscopic and Crystallographic Features

- NMR and IR Spectroscopy: Analogs such as 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol () show characteristic carbonyl (C=O) stretches at ~1700 cm⁻¹ in FT-IR. The S-CF₃ group in the target compound would introduce distinct C-F and C-S vibrations (~1100–1250 cm⁻¹) .

- Crystal Packing (): Hydrazonoyl chlorides exhibit hydrogen bonding (N–H⋯O) that stabilizes their crystal lattices.

Comparative Data Table

Biological Activity

1-Chloro-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a chloro group, a trifluoromethylthio moiety, and a ketone functional group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated phenyl derivatives with trifluoromethylthio compounds. For example, one synthetic route involves using chlorinated phenylacetones and trifluoromethylthio reagents under controlled conditions to yield the desired product with high purity and yield .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study on similar trifluoromethyl-containing compounds demonstrated that they could inhibit the growth of various bacterial strains, including resistant strains . The presence of the trifluoromethylthio group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

Enzyme Inhibition

Trifluoromethyl-containing compounds have been shown to act as potent inhibitors of certain enzymes. For instance, derivatives of this compound have been evaluated for their ability to inhibit enzymes involved in metabolic pathways related to cancer. The trifluoromethyl group can significantly alter the binding affinity to target sites on these enzymes, enhancing their inhibitory potential .

Neuroprotective Effects

Recent studies have indicated that related compounds can be used as neuroprotective agents. For example, (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been synthesized as a chiral building block for neuroprotective drugs. This suggests that derivatives of this compound may also possess similar protective effects against neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A series of experiments conducted on various derivatives of trifluoromethyl-containing compounds showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives had MIC values as low as 5 µg/mL against Staphylococcus aureus .

Case Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that certain analogs could inhibit the activity of cytochrome P450 enzymes by more than 70%, indicating potential for drug development targeting metabolic pathways in cancer treatment .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.